

discovery and isolation of (1S,2R)-2-aminocyclopentanecarboxylic acid from *Bacillus cereus*

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Compound of Interest

Compound Name: (1S,2R)-2-aminocyclopentanecarboxylic acid

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Navigating the Synthesis of (1S,2R)-2-aminocyclopentanecarboxylic Acid: A Technical Guide

A Note on the Origin of **(1S,2R)-2-aminocyclopentanecarboxylic Acid**: Initial investigations into the discovery and isolation of **(1S,2R)-2-aminocyclopentanecarboxylic acid** from the bacterium *Bacillus cereus* have not yielded direct evidence of its natural production in this organism. While *Bacillus cereus* is a known producer of a diverse array of secondary metabolites, including various peptides and amino acid derivatives, current scientific literature does not specifically document the isolation of this particular stereoisomer from this source.^{[1][2][3][4][5][6][7][8][9]}

This technical guide, therefore, pivots to the established and well-documented chemical synthesis of **(1S,2R)-2-aminocyclopentanecarboxylic acid**. This non-proteinogenic amino acid is of significant interest to researchers in peptide chemistry and drug development due to its unique conformational constraints.^{[10][11][12][13][14]} The methodologies outlined herein provide a robust framework for its preparation in a laboratory setting.

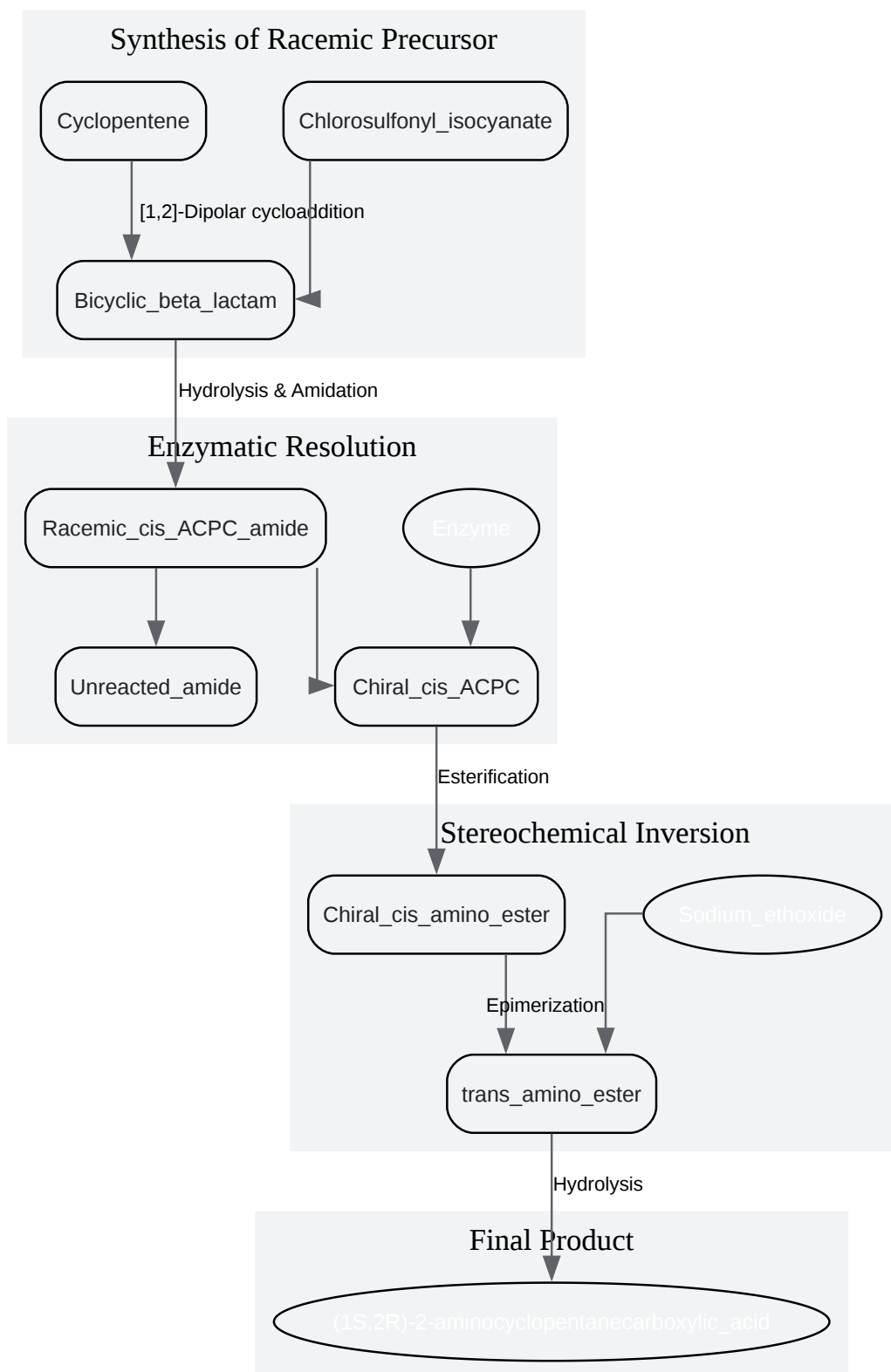
The Significance of Constrained Amino Acids in Peptide Science

The incorporation of conformationally constrained non-canonical amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), into peptides is a powerful strategy for developing foldamers—oligomers with predictable and stable three-dimensional structures.^{[10][13]} These unique structures can lead to enhanced biological activities, including anticancer, antibacterial, and antiviral properties. The cyclopentane ring of ACPC introduces a rigid scaffold that influences the peptide backbone's folding preferences, making it a valuable tool for designing peptides with specific secondary structures.^{[10][13]}

A Scalable Synthetic Route to (1S,2R)-2-aminocyclopentanecarboxylic Acid

The following protocol is a synthesis of established methods for the preparation of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, with a focus on obtaining the (1S,2R) configuration. The overall synthetic strategy involves the resolution of a racemic mixture, followed by stereochemical manipulation.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **(1S,2R)-2-aminocyclopentanecarboxylic acid**.

Detailed Experimental Protocols

Step 1: Synthesis of the Racemic Precursor (Bicyclic β -Lactam)

The synthesis commences with a [10][15]-dipolar cycloaddition reaction between cyclopentene and chlorosulfonyl isocyanate. This reaction efficiently produces a racemic bicyclic β -lactam, which serves as a precursor to the cis-isomers of 2-aminocyclopentanecarboxylic acid.[10]

- **Rationale:** This cycloaddition is a well-established and high-yielding method for the construction of the core bicyclic structure. The choice of reactants allows for a direct and atom-economical approach to the desired carbocyclic framework.

Step 2: Enzymatic Kinetic Resolution of the cis-Amide

The racemic bicyclic β -lactam is converted to the corresponding racemic amide of cis-2-aminocyclopentanecarboxylic acid. This racemic amide is then subjected to enzymatic kinetic resolution.[10]

- **Protocol:**
 - The racemic amide is dissolved in an appropriate buffer system.
 - A suitable hydrolase enzyme (e.g., a lipase or amidase) is added to the solution.
 - The reaction is monitored for the conversion of one enantiomer to the corresponding carboxylic acid.
 - The reaction is quenched, and the desired chiral amino acid is separated from the unreacted amide of the opposite enantiomer.
- **Rationale:** Enzymatic resolution offers a highly stereoselective method for separating enantiomers, often with high enantiomeric excess. This approach avoids the need for chiral chromatography in the initial separation step, which can be less scalable.

Step 3: Epimerization to the trans-Isomer

The enantiomerically pure cis-amino ester is then subjected to epimerization at the α -carbon to yield the trans-isomer.[10]

- Protocol:
 - The chiral cis-amino ester is dissolved in ethanol.
 - A solution of sodium ethoxide in ethanol is added to the mixture.
 - The reaction is stirred, typically overnight at a controlled temperature (e.g., 30-35 °C), to allow for equilibration to the thermodynamically more stable trans-isomer.[\[10\]](#)
 - The reaction is neutralized, and the crude product is worked up.
- Rationale: The use of a strong base like sodium ethoxide facilitates the deprotonation of the α -carbon, leading to a planar enolate intermediate. Reprotonation can then occur from either face, but the equilibrium will favor the formation of the more stable trans-diastereomer. Controlling the temperature is crucial to optimize the yield and purity of the desired isomer.[\[10\]](#)

Step 4: Hydrolysis and Isolation of **(1S,2R)-2-aminocyclopentanecarboxylic Acid**

The final step involves the hydrolysis of the trans-amino ester to the free amino acid.

- Protocol:
 - The crude trans-amino ester is treated with a strong acid, such as hydrochloric acid.
 - The mixture is heated to ensure complete hydrolysis of the ester group.
 - The resulting solution is cooled, and the product is precipitated.
 - The precipitate is filtered, washed, and dried to yield the final product as a white powder.[\[10\]](#)
- Rationale: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the ester group to reveal the carboxylic acid functionality. The product can often be isolated in high purity through precipitation.

Quantitative Data Summary

Step	Product	Typical Yield	Key Analytical Data
Epimerization	trans-amino ester	Variable, dependent on equilibrium	¹ H NMR to confirm diastereomeric ratio
Hydrolysis & Isolation	(1S,2R)-2-aminocyclopentanecarboxylic acid	86%	mp 160–172 °C (with decomposition); [α] _D ²⁵ + 36 (c 1.0, MeOH) [10]

Characterization and Quality Control

The stereochemical purity of the final product is critical for its application in peptide synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for this purpose. Specifically, ¹H NMR spectra in the presence of a chiral solvating agent, such as quinine, can be used to resolve the signals of the different enantiomers and diastereomers, allowing for the determination of enantiomeric purity.[\[10\]](#)

Conclusion

While the natural occurrence of **(1S,2R)-2-aminocyclopentanecarboxylic acid** in *Bacillus cereus* remains unconfirmed, robust and scalable chemical synthesis routes provide researchers with access to this valuable building block. The methodologies detailed in this guide, which leverage enzymatic resolution and stereochemical inversion, offer a reliable pathway to obtaining this and other stereoisomers of 2-aminocyclopentanecarboxylic acid. The continued exploration of such constrained amino acids is poised to advance the field of peptide science and contribute to the development of novel therapeutics.

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